Pyridin-2-yl(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “Pyridin-2-yl(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone” is a complex organic molecule that contains several interesting functional groups. These include a pyridin-2-yl group, a thiophen-3-yl group, a 1,2,4-oxadiazol-5-yl group, and an azetidin-1-yl group. The presence of these groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. These rings would likely contribute to the stability of the molecule and could also influence its reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present in it. For example, the presence of a ketone group could make the compound polar, influencing its solubility in different solvents .Scientific Research Applications
Synthesis and Antimicrobial Activity
Researchers have developed various synthetic pathways to create derivatives of pyridine and thiophene, exploring their antimicrobial and antimycobacterial properties. For instance, the synthesis of nicotinic acid hydrazide derivatives has shown promising antimycobacterial activity, indicating the potential for these compounds in treating bacterial infections (R.V.Sidhaye et al., 2011). Similarly, novel thieno-fused bicyclic compounds have been synthesized, with their structures confirmed through spectroscopic methods, showing potential for diverse biological applications (Y. Mabkhot et al., 2015).
Antioxidant and Anti-inflammatory Applications
Derivatives of pyridine and thiophene have been studied for their potential antioxidant and anti-inflammatory activities. For example, novel 1H-3-indolyl derivatives paired with thiophene and pyridine heterocycles have shown significant antioxidant activity, suggesting their use in medicinal chemistry for developing new therapeutic agents (M. A. Aziz et al., 2021). Another study focused on synthesizing pyrimidine-2-thiol derivatives and evaluating their antioxidant and anti-inflammatory activities, highlighting the therapeutic potential of these compounds (W. Shehab et al., 2018).
Antitumor and Anticancer Properties
Compounds containing pyridine and thiophene moieties have been investigated for their antitumor and anticancer properties. The discovery of cytotoxic agents selective against tumorigenic cell lines from thienopyridine and benzofuran derivatives emphasizes the potential for developing novel anticancer drugs (I. Hayakawa et al., 2004).
CDK2 Inhibition for Cancer Treatment
Research has also delved into the design and synthesis of pyridine, pyrazoloyridine, and furopyridine derivatives as CDK2 inhibitors, a promising approach for cancer treatment. These compounds have been evaluated for their inhibitory effects on the CDK2 enzyme and their cytotoxicity against various human cancer cell lines, providing insights into the design of new therapeutic agents for cancer treatment (A. Abdel-Rahman et al., 2021).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
pyridin-2-yl-[3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2S/c20-15(12-3-1-2-5-16-12)19-7-11(8-19)14-17-13(18-21-14)10-4-6-22-9-10/h1-6,9,11H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPVHTCAPLDKGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=N2)C3=NC(=NO3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.